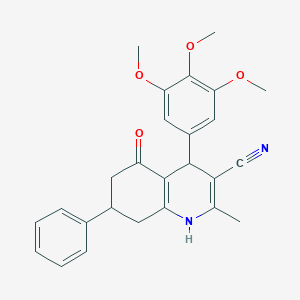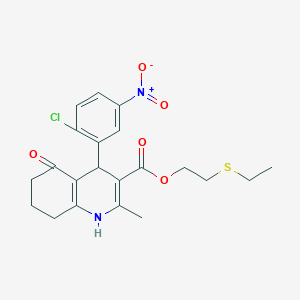![molecular formula C19H21NO3 B4983147 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one inhibits the NF-κB pathway and the production of pro-inflammatory cytokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one protects neurons by activating the Nrf2 pathway and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential. In addition, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments include its low toxicity, high bioavailability, and diverse biological activities. However, the limitations of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one include its limited solubility in water and its potential for non-specific interactions with other molecules. In addition, the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in various diseases. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation and neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a neuroprotective agent. In addition, the use of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one as a tool compound for studying various signaling pathways and molecular targets could be explored.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one involves the reaction of 4-methoxyacetophenone and 4-propoxybenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through the Claisen-Schmidt condensation reaction, resulting in the formation of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one. The purity and yield of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be improved by using different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to protect neurons from oxidative stress and neuroinflammation.
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-14-23-18-10-6-16(7-11-18)20-13-12-19(21)15-4-8-17(22-2)9-5-15/h4-13,20H,3,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNYNRNOLNNBF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4983076.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)